3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide, also known as TL02-59, is a synthetically derived N-phenylbenzamide compound []. It functions as a potent multi-targeted tyrosine kinase inhibitor and has garnered significant attention for its potential therapeutic applications in oncology and fibrosis. Notably, TL02-59 demonstrates remarkable efficacy in inhibiting the growth of acute myelogenous leukemia (AML) cells, particularly those harboring FLT3 mutations [, , , ]. Beyond AML, TL02-59 exhibits promising activity in mitigating radiation-induced pulmonary fibrosis (RIPF) [, , ]. TL02-59's ability to target multiple kinases simultaneously, coupled with its potent cellular activity, positions it as a promising candidate for further development in various disease models.
Methods and Technical Details
The synthesis of TL02-59 involves several key steps typical for N-phenylbenzamide derivatives. While specific synthetic pathways may vary based on reagents and conditions used, the general approach includes:
These methods ensure that TL02-59 is synthesized with high yield and purity, suitable for biological testing.
Structure and Data
The molecular structure of TL02-59 has been elucidated through X-ray crystallography. It binds to the ATP-binding site of Fgr, inducing conformational changes that inhibit kinase activity. The binding interaction results in displacement of regulatory domains within the Fgr structure, enhancing specificity for target kinases while minimizing off-target effects .
Key structural features include:
The crystal structure analysis reveals critical insights into how TL02-59 interacts with Fgr, providing a basis for further optimization of its pharmacological properties .
Reactions and Technical Details
TL02-59 primarily functions through its interaction with the ATP-binding site of Fgr kinase. Upon binding, it induces conformational changes that inhibit the kinase's activity. This inhibition leads to reduced phosphorylation of downstream targets involved in cell proliferation and survival.
Key aspects of its chemical reactions include:
Process and Data
The mechanism of action for TL02-59 involves several steps:
Research indicates that this compound effectively reduces proliferation rates in AML cells expressing active Fgr while sparing normal hematopoietic cells from toxicity .
Physical Properties
Chemical Properties
Relevant data from studies indicate that TL02-59 exhibits high potency against Fgr with minimal off-target effects, making it an attractive candidate for further development .
TL02-59 is primarily being investigated for its application in treating acute myeloid leukemia due to its selective inhibition of Fgr kinase. Its unique properties suggest potential uses in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: